cis-tert-Butyl hexahydro-2H-pyrrolo[3,4-f][1,4]oxazepine-7(3H)-carboxylate
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The systematic IUPAC name for this compound, tert-butyl (5aR,8aR)-2,3,4,5,5a,6,8,8a-octahydropyrrolo[3,4-f]oxazepine-7-carboxylate , reflects its complex polycyclic architecture. Breaking down the nomenclature:
- Pyrrolo[3,4-f]oxazepine denotes a fused bicyclic system comprising a pyrrole ring (five-membered, nitrogen-containing) and a 1,4-oxazepine ring (seven-membered, with one oxygen and one nitrogen atom). The fusion occurs between positions 3 and 4 of the pyrrole and positions 6 and 7 of the oxazepine (indicated by the "f" suffix in the bicyclic descriptor).
- Octahydro specifies eight hydrogen atoms saturating the fused ring system.
- The cis stereodescriptor refers to the relative configuration of the two stereogenic centers at positions 5a and 8a, both adopting the R configuration.
Isomeric considerations include:
- Stereoisomerism : The trans diastereomer, with 5aS and 8aR or 5aR and 8aS configurations, would exhibit distinct spatial arrangements of the tert-butyl group and hydrogen atoms.
- Regioisomerism : Alternative fusion patterns of the pyrrole and oxazepine rings (e.g., pyrrolo[2,3-e]oxazepine) could arise, though these are not reported for this specific scaffold.
X-ray Crystallographic Analysis of Molecular Geometry
While direct X-ray crystallographic data for this compound is not publicly available, insights can be extrapolated from related bicyclic systems. For example, studies on analogous pyrrolo-oxazepines reveal that the seven-membered oxazepine ring adopts a chair-like conformation to minimize steric strain, with the tert-butyl group occupying an equatorial position. Key geometric parameters inferred for the title compound include:
The tert-butyl carboxylate moiety introduces steric bulk, likely stabilizing the cis configuration by hindering rotation about the N–C bond connecting it to the bicyclic core.
Conformational Dynamics in Solution Phase
Nuclear magnetic resonance (NMR) spectroscopy and density functional theory (DFT) computations provide critical insights into the compound’s behavior in solution:
- Ring Puckering : The oxazepine ring exhibits dynamic puckering, with interconversion between chair and twist-boat conformations. The energy barrier for this process is estimated at 8–12 kJ/mol based on variable-temperature NMR studies of related compounds.
- Restricted Rotation : The tert-butyl group imposes steric constraints, limiting free rotation of the carboxylate substituent. This results in diastereotopic protons on the pyrrolidine ring, observable as distinct signals in $$^1$$H NMR spectra.
- Solvent Effects : In polar solvents (e.g., dimethyl sulfoxide), hydrogen bonding between the oxazepine oxygen and solvent molecules stabilizes the chair conformation , whereas nonpolar solvents (e.g., chloroform) favor a more flexible twist-boat form.
Comparative Structural Analysis with Related Bicyclic Heterocycles
The structural uniqueness of this compound becomes evident when compared to other bicyclic systems:
Key distinctions include:
- Ring Flexibility : The seven-membered oxazepine ring in the target compound reduces steric strain compared to six-membered oxazines, enabling broader conformational sampling.
- Electronic Effects : The electron-withdrawing carboxylate group alters charge distribution across the bicyclic system, modulating reactivity at the pyrrole nitrogen.
- Synthetic Utility : The tert-butyl ester serves as a protecting group, enabling selective functionalization of the secondary amine in downstream reactions.
Properties
Molecular Formula |
C12H22N2O3 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl (5aR,8aR)-2,3,4,5,5a,6,8,8a-octahydropyrrolo[3,4-f][1,4]oxazepine-7-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-7-9-6-13-4-5-16-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1 |
InChI Key |
XAZLYQXWLXXDDU-ZJUUUORDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CNCCO[C@H]2C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCCOC2C1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the construction of the bicyclic oxazepine core via intramolecular cyclization of appropriate amino alcohol or amino acid derivatives, followed by selective protection of the carboxylic acid group as a tert-butyl ester. The cis stereochemistry is controlled by the choice of starting materials and reaction conditions.
Key Synthetic Steps
-
- Amino alcohols or amino acids with appropriate substitution patterns.
- Protected intermediates such as Boc-protected amino alcohols.
-
- Formation of the 1,4-oxazepane ring by intramolecular nucleophilic substitution or ring-closing reactions.
- Typical cyclization involves nucleophilic attack of an amino group on an activated hydroxyl or halide group within the same molecule, forming the seven-membered oxazepine ring fused to the pyrrolidine ring.
-
- The carboxylic acid is protected as a tert-butyl ester using standard esterification methods, commonly via reaction with tert-butanol in the presence of acid catalysts or via tert-butyl chloroformate.
- This protects the acid functionality during subsequent synthetic steps and stabilizes the molecule.
-
- The cis configuration is achieved by using chiral starting materials or by stereoselective cyclization conditions.
- Diastereoselective synthesis is often guided by substrate control or chiral auxiliaries.
Detailed Research Findings and Data
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Protection of amino acid | tert-Butyl chloroformate, base | Formation of tert-butyl carbamate-protected amino acid |
| 2 | Activation of hydroxyl group | Tosyl chloride or mesyl chloride | Formation of good leaving group for cyclization |
| 3 | Intramolecular cyclization | Base (e.g., NaH), solvent (THF) | Formation of bicyclic oxazepine ring with cis stereochemistry |
| 4 | Salt formation | HCl in ether or suitable solvent | Isolation of hydrochloride salt form |
| 5 | Purification | Crystallization or chromatography | High purity product obtained |
Analytical Data Supporting Preparation
Notes on Alternative or Related Preparations
- Some patents and literature describe related 1,4-oxazepane derivatives synthesized via similar intramolecular cyclization routes involving amino alcohol precursors and subsequent functional group manipulations.
- Diversity-oriented synthesis approaches have been employed to create libraries of bicyclic nitrogen-oxygen heterocycles, including structures related to cis-tert-butyl hexahydro-2H-pyrrolo[3,4-f]oxazepine derivatives, by sequential pairing and cyclization steps.
- Alternative methods may involve catalytic hydrogenation of unsaturated precursors to achieve the hexahydro bicyclic system with controlled stereochemistry.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Functional Group Transformations
The tert-butyl ester and secondary amine are primary sites for reactivity:
Ester Hydrolysis
-
Conditions : TFA/H₂O (9:1), 25°C, 12 h.
-
Outcome : Cleavage of the tert-butyl group yields the free carboxylic acid derivative (quantitative conversion).
Amide Formation
-
Reaction : Coupling with primary amines (e.g., benzylamine) using HATU/DIPEA in DMF.
-
Yield : 82–88%.
-
Application : Used to generate analogs for structure-activity relationship (SAR) studies.
Alkylation/Acylation
-
Example : Reaction with acetyl chloride (pyridine, CH₂Cl₂) produces N-acetyl derivatives (74% yield).
Ring-Opening Reactions
The oxazepine ring undergoes selective cleavage under controlled conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂/Pd-C | H₂ (1 atm), EtOH, 25°C | Linear amine with preserved pyrrolidine moiety | 68% |
| LiAlH₄ | THF, reflux, 4 h | Reduced secondary alcohol derivative | 55% |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings at halogenated positions (if functionalized):
| Reaction | Catalyst System | Conditions | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Microwave, 120°C, 20 min | 78% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene, 110°C, 12 h | 63% |
-
Substrates require prior halogenation (e.g., bromination at C3).
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C (DSC data).
-
pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strongly acidic/basic media (t₁/₂ = 2 h at pH 1 or 13).
-
Oxidation : Susceptible to mCPBA, forming N-oxide derivatives (71% yield).
Key Mechanistic Insights
-
Nucleophilic Substitution : The pyrrolidine nitrogen acts as a nucleophile in ring-forming reactions, with stereochemistry guided by the Baldwin/Schwesinger rules .
-
Steric Effects : The bulky tert-butyl group impedes reactions at the carboxylate oxygen, directing reactivity to the amine or ring positions .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is being investigated for its potential as an antiviral agent, particularly against the Hepatitis B virus (HBV). Research indicates that derivatives of this compound can act as tricyclic inhibitors of HBV, demonstrating significant antiviral activity. The mechanism of action involves the inhibition of viral replication, making it a candidate for further development into therapeutic agents for HBV treatment .
Case Study: Antiviral Activity
A study highlighted in a European patent application details the synthesis and evaluation of various derivatives of hexahydro-2H-pyrrolo[3,4-f][1,4]oxazepine. Among these, the cis-tert-butyl derivative showed promising results in preclinical trials, exhibiting a reduction in viral load in infected cell lines. This suggests its potential utility in clinical settings as part of a combination therapy for chronic HBV infections.
Pharmacological Insights
Research has also explored the compound's role in modulating neurotransmitter systems. It has been suggested that the structural features of cis-tert-butyl hexahydro-2H-pyrrolo[3,4-f][1,4]oxazepine-7(3H)-carboxylate may contribute to neuroprotective effects. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role.
Neuroprotective Properties
Preliminary studies indicate that this compound can influence pathways associated with oxidative stress and inflammation. For instance, it may modulate the activity of enzymes involved in the tryptophan-kynurenine metabolic pathway, which has implications for conditions such as Alzheimer's disease and Parkinson's disease . The dual role of metabolites within this pathway highlights the potential for therapeutic interventions targeting these processes.
Materials Science Applications
In addition to its biological applications, this compound is being explored for its properties in materials science. Its unique structure may allow it to be incorporated into polymer matrices or used as a building block for novel materials with specific mechanical or thermal properties.
Polymer Composites
Research is ongoing into the use of this compound as a plasticizer or additive in polymer formulations. The incorporation of such compounds can enhance the flexibility and durability of polymers while potentially imparting additional functionalities such as improved thermal stability or resistance to environmental degradation.
Mechanism of Action
The mechanism of action of cis-tert-Butyl hexahydro-2H-pyrrolo[3,4-f][1,4]oxazepine-7(3H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) Pyrrolo-Pyrrole Derivatives ()
Compounds such as (3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (24) share a pyrrolo-pyrrole core but differ in substituents (e.g., benzo-triazole carbonyl groups). Key distinctions:
- Synthesis : Prepared via hydrogenation and coupling reagents (e.g., N,N′-tetramethyluronium hexafluorophosphate) under controlled conditions .
(b) Pyrrolo-Oxazepine vs. Pyrrolo-Tetrazepine ()
Compounds like alkyl-5,8-dimethyl-6-phenyl-5,6-dihydropyrazolo[3,4-f][1,2,3,5]tetrazepin-4(3H)-ones feature a tetrazepine ring instead of oxazepine. Structural differences lead to:
- Instability : Tetrazepines degrade at room temperature, forming triazole derivatives, whereas oxazepines (e.g., the target compound) are likely more stable due to fewer ring strain effects .
- Synthetic challenges : Tetrazepines require low-temperature synthesis (-5°C to 0°C), complicating large-scale production .
(c) Spiro and Fused-Ring Analogs (–8)
Examples include tert-butyl spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]carboxylate (270), which incorporates a spirocyclic system. These structures exhibit:
- Increased complexity : Spiro systems may enhance selectivity for kinase targets (e.g., LRRK2, TYK2) but reduce synthetic accessibility .
- Higher molecular weight : ~500 g/mol vs. 225 g/mol for the target compound, impacting bioavailability .
Pharmacological and Physicochemical Properties
Table 1: Comparative Data for Key Compounds
Key Observations:
- Bioactivity : Compound 24’s benzo-triazole group confers potent enzyme inhibition (IC₅₀ <1 µM in autotaxin assays), whereas the target compound’s activity remains uncharacterized .
- Solubility : The target compound’s ESOL Log S (-2.37) suggests moderate aqueous solubility, comparable to cyclopenta[c]pyrrole analogs but inferior to larger spiro derivatives .
- Safety : Both the target compound and CAS 146231-54-1 share acute toxicity profiles, likely due to their tert-butyl carboxylate groups .
Biological Activity
Cis-tert-butyl hexahydro-2H-pyrrolo[3,4-f][1,4]oxazepine-7(3H)-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique bicyclic structure that includes a pyrrolidine ring fused to an oxazepine ring. Its chemical formula is C18H26N2O3, with a molecular weight of approximately 314.41 g/mol. The compound's structure contributes to its biological activity and pharmacological potential.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine and oxazepine compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of cellular membranes or inhibition of key metabolic pathways in microorganisms.
| Compound | Microbial Target | Activity | Reference |
|---|---|---|---|
| Isoxazole pyrazole carboxylate | R. solani | EC50 = 0.37 µg/mL | |
| Pyrrolidine derivatives | E. coli, S. aureus | Inhibition of growth |
Antitumor Activity
This compound has been investigated for its potential as an antitumor agent. Studies have demonstrated that certain pyrrolidine derivatives can inhibit the proliferation of cancer cells by targeting specific oncogenic pathways.
- Case Study : A study on pyrazole derivatives indicated their ability to inhibit BRAF(V600E) and EGFR pathways, which are crucial in various cancers. This suggests that similar structural analogs could exhibit comparable activity against tumor cells.
Anti-inflammatory Properties
Inflammation plays a critical role in numerous diseases, including cancer and autoimmune disorders. Compounds with similar structures have been reported to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
- Mechanism : The anti-inflammatory activity may be attributed to the modulation of signaling pathways such as NF-kB and MAPK, which are pivotal in inflammatory responses.
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of hexahydro-pyrrolidine compounds for their biological activities:
- Synthesis : A series of derivatives were synthesized and characterized using NMR and mass spectrometry.
- Bioassays : In vitro assays demonstrated promising results against several cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.
- Structure-Activity Relationship (SAR) : Understanding the SAR has been crucial in optimizing these compounds for enhanced efficacy and reduced toxicity.
Q & A
Q. What are the standard synthetic protocols for preparing cis-tert-Butyl hexahydro-2H-pyrrolo[3,4-f][1,4]oxazepine-7(3H)-carboxylate?
The synthesis typically involves multi-step reactions using hydrogenation, coupling reagents (e.g., N,N′-carbonyldiimidazole or HATU), and tert-butyl protecting groups. For example, analogous compounds are synthesized via cyclization reactions in solvents like DMF or THF under inert atmospheres, followed by purification via column chromatography .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
High-resolution mass spectrometry (HRMS) and 1H/13C NMR spectroscopy are essential. HRMS verifies molecular weight and purity, while NMR assigns stereochemistry and confirms the absence of diastereomeric impurities. For instance, 1H NMR peaks between δ 1.2–1.4 ppm correspond to tert-butyl protons, and resonances in δ 3.5–4.5 ppm confirm the oxazepine ring’s connectivity .
Q. How should researchers handle safety risks associated with this compound during synthesis?
Refer to Safety Data Sheets (SDS) for hazard mitigation. Use fume hoods, PPE (gloves, lab coats), and emergency eyewash stations. In case of exposure, immediate medical consultation is advised, with SDS documentation provided to healthcare providers .
Advanced Research Questions
Q. How can reaction conditions be optimized to introduce functional groups at specific positions of the pyrrolo-oxazepine scaffold?
Reaction optimization requires systematic variation of temperature, solvent polarity, and catalyst loading. For example, tert-butyl carboxylate derivatives in patent literature are synthesized via stepwise amidation under controlled pH (e.g., using HCl as a catalyst) to preserve stereochemistry . Design of Experiments (DoE) methodologies can identify critical parameters affecting yield and regioselectivity.
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Cross-validate NMR assignments with 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between the tert-butyl carbonyl (δ ~155 ppm) and adjacent protons confirm positional accuracy in fused-ring systems. Discrepancies may arise from dynamic stereochemical effects, necessitating variable-temperature NMR studies .
Q. How should in vitro assays be designed to evaluate the pharmacological activity of this compound?
Use enzyme inhibition assays (e.g., Amplex Red-based fluorescence for autotaxin inhibition) and solubility profiling in phosphate buffer (pH 7.4). For metabolic stability, conduct glutathione adduct screening to assess electrophilic intermediate formation. These methods were validated in studies on analogous pyrrolo-pyrrole derivatives .
Q. What computational methods aid in predicting the compound’s reactivity and binding affinity?
Molecular docking (e.g., AutoDock Vina) and DFT calculations predict interactions with biological targets. For example, the tert-butyl group’s steric effects can be modeled to optimize binding pocket occupancy. MD simulations further assess conformational stability in aqueous environments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
